2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
CAS No.: 922136-35-4
Cat. No.: VC8320741
Molecular Formula: C22H20N2O4S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922136-35-4 |
|---|---|
| Molecular Formula | C22H20N2O4S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 2,5-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C22H20N2O4S/c1-14-8-9-15(2)21(12-14)29(26,27)23-16-10-11-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3 |
| Standard InChI Key | IFVIAJFTZVSBOH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Key steps may include:
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Formation of the Dibenzo[b,f]14oxazepine Core:
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This can be achieved through cyclization reactions involving precursors like anthranilic acids or derivatives.
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The introduction of the oxazepine ring often requires specific reagents to ensure regioselectivity.
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Introduction of the Sulfonamide Group:
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Sulfonamide formation generally involves reacting an amine with a sulfonyl chloride under basic conditions.
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Functionalization with Methyl Groups:
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Methylation can be performed using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
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Biological Relevance and Applications
Sulfonamides and dibenzo[b,f] oxazepines are known for their diverse biological activities:
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Pharmacological Potential:
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Potential Applications:
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The combination of these two pharmacophores in one molecule suggests potential applications in drug development for conditions like inflammation or cancer.
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The ketone group may also serve as a reactive site for further functionalization or binding interactions with biological targets.
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Challenges and Future Directions
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Synthetic Challenges:
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Achieving high regioselectivity during cyclization and sulfonamide formation can be complex.
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Scale-up processes may require optimization for industrial applications.
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Biological Testing:
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Further studies are needed to evaluate its pharmacokinetics, toxicity, and efficacy in vivo.
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Derivatization Opportunities:
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Modifications at the ketone or sulfonamide group could lead to analogs with enhanced activity or selectivity.
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This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique combination of functional groups and structural features.
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